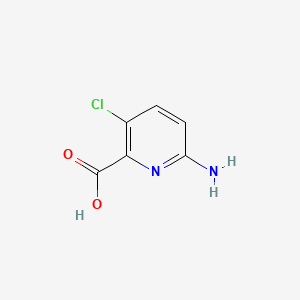

6-Amino-3-chloropicolinic acid

Descripción

6-Amino-3-chloropicolinic acid (CAS: 1020917-27-4) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It belongs to the picolinic acid family, characterized by a pyridine ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 6 and 3, respectively, along with a carboxylic acid (-COOH) group at position 2. This structure confers unique reactivity and functional versatility, making it valuable in pharmaceutical synthesis and agrochemical research .

Propiedades

IUPAC Name |

6-amino-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROKVAZDYGTKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 3-chloropicolinic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: Industrial production of 6-Amino-3-chloropicolinic acid may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-3-chloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under basic conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Substitution: 6-Amino-3-hydroxypicolinic acid, 6-Amino-3-alkoxypicolinic acid.

Oxidation: 6-Nitro-3-chloropicolinic acid, 6-Nitroso-3-chloropicolinic acid.

Reduction: 6-Amino-3-chloropicolinic alcohol, 6-Amino-3-chloropicolinic amine.

Aplicaciones Científicas De Investigación

6-Amino-3-chloropicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Amino-3-chloropicolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules, thereby modulating their activity.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

The following table highlights critical differences between 6-Amino-3-chloropicolinic acid and its analogs:

Functional and Application Differences

- Aminopyralid: The presence of two chlorine atoms (positions 3 and 6) increases lipophilicity, enhancing its herbicidal activity by improving membrane penetration in plants .

- 6-Chloropicolinic acid: The absence of an amino group limits its role in coordination chemistry and bioactive molecule synthesis compared to 6-Amino-3-chloropicolinic acid .

Research Findings and Reactivity

- Synthetic Utility: 6-Amino-3-chloropicolinic acid is pivotal in synthesizing pyrano[2,3-c]pyrazole derivatives under InCl₃ catalysis, demonstrating high yields (>85%) due to its electron-deficient pyridine ring .

- Biological Activity: Derivatives of 6-Amino-3-chloropicolinic acid show antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), outperforming analogs like 3-Amino-6-chloropicolinic acid hydrochloride, which exhibit reduced solubility and bioavailability .

- Herbicidal vs. Pharmaceutical Use: Aminopyralid’s dual chlorine substituents make it more effective in weed control, while 6-Amino-3-chloropicolinic acid’s amino group enables its use in drug discovery .

Actividad Biológica

6-Amino-3-chloropicolinic acid (CAS No. 1020917-27-4) is a compound that has garnered interest in various fields due to its potential biological activity, particularly in antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and relevant studies that highlight the biological significance of this compound.

Chemical Structure and Properties

- Molecular Formula: C6H6ClN

- Molecular Weight: 157.55 g/mol

- Melting Point: 190-191°C

The compound features a chlorine atom attached to the pyridine ring, which influences its reactivity and biological properties. Its structure is critical for understanding its interaction with biological systems.

Research indicates that 6-Amino-3-chloropicolinic acid interacts with various enzymes and proteins, potentially influencing their functions. The nature of these interactions may involve:

- Binding to Active Sites: The compound may bind to specific sites on enzymes, leading to inhibition or activation.

- Gene Expression Modulation: It may affect gene expression profiles in cells, contributing to its biological effects.

| Property | Description |

|---|---|

| Binding Affinity | Potential interaction with enzymes |

| Gene Expression | Possible modulation of gene expression |

| Stability | Limited data on long-term stability in biological systems |

The exact molecular mechanisms through which 6-Amino-3-chloropicolinic acid exerts its effects are not fully elucidated. However, preliminary findings suggest:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity: It has shown potential against various microbial strains, indicating a role in disrupting microbial cell integrity or metabolic processes .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 6-Amino-3-chloropicolinic acid. For instance:

- Study on Bacterial Inhibition: A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at relatively low concentrations.

- Fungal Inhibition: Additional research indicated antifungal properties, particularly against pathogenic fungi, suggesting potential applications in treating fungal infections.

Anticancer Properties

Research has also focused on the anticancer potential of this compound:

- Cell Line Studies: In vitro studies using cancer cell lines have shown that 6-Amino-3-chloropicolinic acid can induce apoptosis (programmed cell death) and inhibit cell proliferation. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Amino-3-chloropicolinic acid, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 6-Amino-3-bromopicolinic acid | Moderate antimicrobial effects | Bromine substituent alters reactivity |

| 6-Amino-3-fluoropicolinic acid | Limited data; potential herbicidal activity | Fluorine may impact biological interactions |

Q & A

Q. What frameworks assist in formulating rigorous research questions for studying 6-Amino-3-chloropicolinic acid?

- Methodological Answer : Apply the PICO(T) framework (Population: compound derivatives; Intervention: synthetic modification; Comparison: unmodified analog; Outcome: activity metrics) and FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. Use systematic reviews to identify knowledge gaps .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.